molecular formula C11H20O2 B2810805 rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol, trans CAS No. 1909294-76-3

rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol, trans

Cat. No.: B2810805
CAS No.: 1909294-76-3
M. Wt: 184.279
InChI Key: IIVNHPMTFDFXCR-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol, trans is a spiro compound characterized by a unique bicyclic structure. This compound features a spiro junction where two rings share a single atom, making it an interesting subject for chemical research. The presence of the 2-methylpropan-2-yl group adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol, trans can be achieved through various synthetic routes. One common method involves the reaction of a suitable spirocyclic ketone with an alcohol under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the spiro junction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as distillation, crystallization, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol, trans undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The spiro junction allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol, trans is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers explore its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. These studies aim to identify compounds with potential therapeutic benefits.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol, trans involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,3R)-3-(tert-butoxy)spiro[33]heptan-1-ol, trans stands out due to its spirocyclic structure and the presence of the 2-methylpropan-2-yl group

Properties

IUPAC Name

(1R,3R)-3-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-10(2,3)13-9-7-8(12)11(9)5-4-6-11/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVNHPMTFDFXCR-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C12CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@H](C12CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.